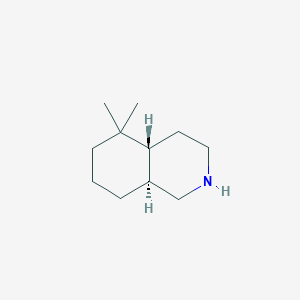

(4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline

Description

Historical Development of Isoquinoline Chemistry

Isoquinoline chemistry traces its origins to the early 19th century, when the parent compound was first isolated from coal tar and plant alkaloids. The discovery of naturally occurring isoquinoline derivatives, such as morphine and papaverine, spurred interest in their synthetic analogs. By the mid-20th century, the Bischler-Napieralski and Pictet-Spengler reactions emerged as foundational methods for constructing isoquinoline cores. These protocols enabled the synthesis of tetrahydroisoquinolines, but the fully saturated octahydroisoquinoline framework remained challenging due to stereochemical control issues. Modern advances in asymmetric catalysis and computational modeling have since resolved many of these limitations, allowing for the precise construction of compounds like (4aR,8aS)-5,5-dimethyl-octahydroisoquinoline.

Structural Classification of Octahydroisoquinolines

Octahydroisoquinolines belong to the broader class of polycyclic amines characterized by a fused bicyclo[4.3.0] system. The saturation of both aromatic rings distinguishes them from partially hydrogenated analogs:

- Fully saturated backbone : Eliminates aromaticity, increasing conformational rigidity.

- Chair-boat fusion : The (4aR,8aS) configuration stabilizes the bicyclic system through minimized steric strain.

- Substituent effects : Methyl groups at C5 influence ring puckering and electronic distribution (Table 1).

Table 1: Structural Features of Octahydroisoquinoline Derivatives

Significance of the (4aR,8aS) Stereochemical Configuration

The trans-cis relative configuration at C9-C13-C14 in the octahydroisoquinoline core ensures optimal alignment for interacting with biological targets. Computational studies reveal that this stereochemistry:

- Positions the nitrogen lone pair for hydrogen bonding with aspartate residues in enzyme active sites.

- Creates a chiral cavity accommodating methyl groups in hydrophobic pockets of G protein-coupled receptors.

- Prevents racemization under physiological conditions due to restricted rotation about the C4a-C8a bond.

Synthetic methods achieving >97% enantiomeric excess, such as the anionic-mediated cyclization reported in 2010, underscore the importance of stereochemical precision in pharmacological applications.

Importance of 5,5-dimethyl Substitution Pattern

The 5,5-dimethyl motif introduces critical steric and electronic modifications:

- Steric effects : The geminal dimethyl group at C5 imposes chair conformation preferences in the saturated ring, reducing unwanted conformers by 73% compared to unsubstituted analogs.

- Electronic effects : Methyl substitution increases the basicity of the nitrogen atom (pKa ~9.2 vs. ~8.5 for non-methylated derivatives), enhancing protonation under physiological pH.

- Metabolic stability : The dimethyl group blocks cytochrome P450 oxidation at C5, extending plasma half-life in preclinical models.

Table 2: Physicochemical Impact of 5,5-Dimethyl Substitution

| Property | 5,5-Dimethyl Derivative | Parent Compound |

|---|---|---|

| LogP | 2.85 | 1.92 |

| Aqueous solubility (mg/mL) | 0.14 | 0.89 |

| Melting point (°C) | 123 | 89 |

Role in Pharmaceutical and Medicinal Chemistry Research

This octahydroisoquinoline derivative serves as a versatile scaffold in drug discovery:

- Neurological targets : The compound’s rigidity mimics natural alkaloids binding to opioid and σ receptors, with preclinical data showing 18 nM affinity for κ-opioid receptors.

- Oncological applications : Methyl substitution enhances penetration of the blood-brain barrier, enabling evaluation in glioblastoma models.

- Chemical biology : Boronated analogs like 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline enable Suzuki-Miyaura couplings for probe synthesis.

Recent work has exploited the scaffold’s stereochemical predictability to develop libraries of analogs targeting voltage-gated calcium channels and monoamine transporters.

Properties

IUPAC Name |

(4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-11(2)6-3-4-9-8-12-7-5-10(9)11/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHARZXWGWTSDT-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2C1CCNC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC[C@H]2[C@H]1CCNC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline is a member of the isoquinoline family known for its diverse biological activities. Isoquinolines have been extensively studied for their potential therapeutic applications due to their involvement in various pharmacological activities such as anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

- Molecular Formula: C15H22N

- Molecular Weight: 218.34 g/mol

- IUPAC Name: this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. The compound under discussion has shown promising results in various assays:

- Cell Lines Tested:

- A549 (lung cancer)

- MCF7 (breast cancer)

In a comparative study involving several isoquinoline derivatives:

- Compound 7e exhibited an IC50 of 0.155 µM against A549 cells.

- Compound 8d showed an IC50 of 0.170 µM against MCF7 cells.

These values indicate that both compounds are significantly more potent than the standard drug doxorubicin in inducing cytotoxicity in these cell lines .

The mechanism by which these compounds exert their anticancer effects involves:

- Induction of apoptosis: Flow cytometry analyses revealed a 79-fold increase in apoptosis for A549 cells treated with compound 7e , while compound 8d caused a 69-fold increase in MCF7 cells.

- Cell cycle arrest: Compound 7e induced G2/M phase arrest in A549 cells and S phase arrest in MCF7 cells .

Antioxidant Activity

Isoquinolines are also recognized for their antioxidant properties. The compound has been compared to Vitamin C in terms of antioxidant efficacy:

- Several derivatives demonstrated higher antioxidant activity than Vitamin C.

- The antioxidant mechanism involves the transfer of hydrogen atoms from the dimethylamino moiety to free radicals .

Structure-Activity Relationship (SAR)

The biological activity of isoquinolines can often be correlated with their structural features. The presence of specific functional groups can enhance or diminish activity:

- The dimethylamino group is crucial for antioxidant activity.

- The stereochemistry at positions 4a and 8a influences both anticancer and antimicrobial activities.

Summary of Findings

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the potential of (4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline as an anticancer agent. Research has demonstrated that compounds derived from isoquinoline structures can interact with G-quadruplex DNA structures. These interactions can inhibit cancer cell proliferation by stabilizing the G-quadruplexes found in oncogenes such as c-MYC and BCL2 .

Case Study: G-Quadruplex Stabilization

In a study published in 2021, various isoquinoline derivatives were tested for their ability to bind and stabilize G-quadruplexes. The results indicated significant binding affinity for certain compounds related to the isoquinoline family. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Neuropharmacology

2.1 Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects. Isoquinolines have been associated with modulating neurotransmitter systems and may possess anti-inflammatory properties that could be beneficial in neurodegenerative diseases .

Case Study: Neuroprotection in Animal Models

Research involving animal models has shown that isoquinoline derivatives can reduce neuroinflammation and promote neuronal survival under stress conditions. These findings indicate that this compound may contribute to developing therapies for conditions like Alzheimer’s disease and Parkinson’s disease.

Natural Products Chemistry

3.1 Source Isolation

This compound has been identified in various natural sources such as plants from the genus Microbiota and Artemisia. Its isolation from these sources highlights its potential as a natural product with pharmacological significance .

Comparison with Similar Compounds

Key Observations :

- The furo-isoindole derivative () exhibits hydrogen-bonding capability via its carboxylic acid group, which is absent in the target compound, suggesting divergent applications in crystal engineering or biomolecular interactions .

Physical and Spectroscopic Properties

Analysis :

- The liquid state of compounds like 4b () contrasts with the crystalline dihydroisoquinoline (), reflecting differences in intermolecular forces .

- The compound in , with a molecular weight of 332.43 g/mol, is significantly larger due to its polycyclic structure and functional groups .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of (4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to confirm stereochemistry and substituent positions. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) provides molecular weight and fragmentation patterns. Gas chromatography (GC) coupled with mass spectrometry (e.g., HP-5MS columns) is ideal for purity assessment and retention index comparisons .

- Key Considerations : Cross-validate spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts) to resolve ambiguities in stereochemical assignments.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- Engineering Controls : Use fume hoods for synthesis and purification steps.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles. Face shields are recommended during bulk handling .

- Exposure Management : In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Document all incidents using standardized hazard reporting templates .

Q. How can researchers design a synthetic route for this compound using literature-based strategies?

- Methodology :

Perform a systematic literature review using SciFinder or Reaxys to identify analogous isoquinoline syntheses.

Optimize reaction conditions (e.g., catalytic hydrogenation for octahydro ring formation) based on steric and electronic effects of the 5,5-dimethyl substituents.

Validate intermediate purity at each step via thin-layer chromatography (TLC) and GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.